molecular formula C9H8N4O2 B15197674 5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid CAS No. 765850-70-2

5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid

Cat. No.: B15197674
CAS No.: 765850-70-2
M. Wt: 204.19 g/mol
InChI Key: YXFHZLILLRUCBR-UHFFFAOYSA-N
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Description

5-Amino-1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid is a high-purity chemical intermediate designed for research and development applications. This compound features a multifunctional imidazole core substituted with a pyridin-2-yl group, a carboxylic acid, and an amino group, making it a versatile scaffold for synthetic chemistry . The imidazole ring is a privileged structure in medicinal chemistry, known for its presence in a wide range of bioactive molecules and therapeutics . This ring system is a key component in compounds acting as GABA A receptor modulators, proton pump inhibitors, anticancer agents, and antimicrobials, underscoring its broad utility in drug discovery . Researchers can leverage this compound as a key building block for constructing more complex molecules. Its functional groups allow for further derivatization, enabling the exploration of structure-activity relationships in the development of novel pharmacological tools or potential therapeutic candidates . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

765850-70-2

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

5-amino-1-pyridin-2-ylimidazole-4-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c10-8-7(9(14)15)12-5-13(8)6-3-1-2-4-11-6/h1-5H,10H2,(H,14,15)

InChI Key

YXFHZLILLRUCBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=NC(=C2N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The use of advanced purification techniques like crystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and halogenated imidazole compounds. These products can further undergo additional reactions to form more complex molecules .

Scientific Research Applications

5-Amino-1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid is an organic compound with a pyridine ring and an imidazole moiety, making it potentially useful as a pharmaceutical agent. The compound has both an amino group and a carboxylic acid functional group in its structure.

Scientific Research Applications
*5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid has several scientific research applications:

  • Chemistry It is used as a building block for synthesizing heterocyclic compounds.
  • Biology It is investigated for its potential to act as an enzyme inhibitor.
  • Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry It is utilized to develop new materials and catalysts.

The reactivity of 5-amino-1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid is due to its carboxylic acid and amino groups, which allow for various chemical transformations. Research has shown that 5-amino-1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid exhibits antimicrobial and anti-inflammatory activities. The amino and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity, and the imidazole ring can coordinate with metal ions, affecting biochemical pathways.

Mechanism of Action

The mechanism of action of 5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

CAIR (5-Amino-1-(5-O-phosphono-β-D-ribofuranosyl)-1H-imidazole-4-carboxylic acid)

  • Structure: Replaces pyridin-2-yl with a ribose-phosphate group (5-O-phosphono-β-D-ribofuranosyl) .
  • Role: A critical intermediate in de novo purine biosynthesis, where it participates in the conversion to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR → SAICAR) .
  • Solubility : Higher hydrophilicity due to the ribose-phosphate moiety compared to the pyridin-2-yl variant.

5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid (CAS 228262-99-5)

  • Structure : Benzyl group at position 1 .

Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate (CAS 68462-61-3)

  • Structure : Benzyl group at position 1 and an ethyl ester replacing the carboxylic acid .
  • Reactivity : The ester group reduces polarity, favoring synthetic intermediates over bioactive forms.

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

  • Carboxylic Acid (Target Compound) : Enhances hydrogen-bonding capacity and ionic interactions, suitable for enzyme active-site binding.
  • Ester Derivatives (e.g., CAS 68462-61-3) : Improved synthetic versatility but reduced bioavailability due to lower solubility .

Amino Group at Position 5

  • Conservation Across Analogs: The 5-amino group is preserved in CAIR and benzyl derivatives, suggesting its role in stabilizing transition states during enzymatic reactions .

Heterocyclic Modifications

1-(4-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid

  • Structure : Incorporates a 1,2,4-oxadiazole ring fused to the pyridine .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Compound Name 1-Position Substituent Carboxylic Acid Position Key Functional Groups Biological Role/Applications Reference
5-Amino-1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid Pyridin-2-yl 4 Amino (5), COOH (4) Medicinal chemistry candidate -
CAIR Ribose-phosphate 4 Amino (5), COOH (4), PO₄ Purine biosynthesis intermediate
5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid Benzyl 4 Amino (5), COOH (4) Lipophilic drug analog
Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate Benzyl 4 (ester) Amino (5), COOEt (4) Synthetic intermediate

Biological Activity

5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid (often referred to as a member of the imidazopyridine family) has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits properties that make it a candidate for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The chemical structure of 5-amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid features an imidazole ring fused with a pyridine moiety. This unique combination contributes to its interaction with biological macromolecules, such as proteins and nucleic acids, enhancing its potential as a drug candidate.

Structural Formula

C8H8N4O2\text{C}_8\text{H}_8\text{N}_4\text{O}_2

Anti-inflammatory Activity

Research indicates that compounds similar to 5-amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid exhibit significant anti-inflammatory properties. For instance, derivatives of imidazopyridines have been shown to act as cyclooxygenase (COX) inhibitors, which are crucial in the synthesis of prostaglandins involved in inflammation . The inhibition of COX enzymes can lead to reduced inflammation and pain, making these compounds valuable in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).

Anticancer Potential

The imidazopyridine framework has been associated with anticancer activity by selectively inhibiting kinase activity. This mechanism is particularly relevant for targeting signaling pathways involved in cancer progression. Studies have demonstrated that certain derivatives can inhibit specific kinases, thereby impeding tumor growth and proliferation .

Antimicrobial Effects

The antimicrobial properties of 5-amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid have also been explored. Research has shown that imidazole derivatives can exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis .

Case Study 1: COX Inhibition

A study focused on the synthesis of imidazopyridine derivatives revealed that these compounds could inhibit COX enzymes effectively. The structure-activity relationship (SAR) analysis indicated that modifications at certain positions on the imidazole ring could enhance inhibitory potency .

Case Study 2: Kinase Inhibition in Cancer Therapy

Another investigation evaluated the efficacy of imidazopyridine derivatives against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through targeted kinase inhibition, suggesting their potential as anticancer agents .

Case Study 3: Antimicrobial Activity Assessment

In vitro studies assessed the antibacterial activity of 5-amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid against common pathogens. The findings demonstrated promising results, with effective inhibition observed against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryCOX inhibition
AnticancerKinase inhibition
AntimicrobialDisruption of cell membranes

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of pyridin-2-yl hydrazine with β-keto esters or via regioselective substitution on pre-functionalized imidazole cores. For example, analogous routes involve reacting ethyl acetoacetate with DMF-DMA and arylhydrazines to form pyrazole-4-carboxylates, followed by hydrolysis . Characterization typically employs 1H^1H/13C^{13}C NMR, IR spectroscopy, and X-ray crystallography to confirm regiochemistry and purity .

Q. How is the solubility profile of this compound determined in common solvents?

  • Methodological Answer : Solubility is assessed using a gradient solvent system (e.g., water, DMSO, ethanol, dichloromethane) under controlled temperatures. For instance, structurally related imidazole derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in non-polar solvents, as inferred from pyrazole-4-carboxylic acid analogs .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • X-ray crystallography : Resolves tautomeric forms and confirms substitution patterns (e.g., pyridinyl vs. phenyl groups) .
  • 2D NMR (COSY, HSQC) : Differentiates between regioisomers and identifies coupling between the pyridine and imidazole protons .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict nucleophilic/electrophilic sites. For example, studies on 5-methyl-1-phenylpyrazole-4-carboxylic acid used B3LYP/6-31G(d) basis sets to analyze intramolecular hydrogen bonding and tautomeric equilibria . Such models guide synthetic modifications to enhance stability .

Q. What strategies address contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :

  • Tautomerism analysis : Variable-temperature NMR or IR spectroscopy identifies dominant tautomeric forms in solution vs. solid state .
  • Crystallographic refinement : High-resolution X-ray data (e.g., R factor < 0.05) resolves ambiguities in bond lengths and angles, as demonstrated in phenyl-substituted pyrazole derivatives .
  • Cross-validation : Combine multiple techniques (e.g., solid-state NMR and X-ray) to reconcile discrepancies .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : Palladium or copper catalysts enhance coupling reactions between pyridine and imidazole precursors .
  • Solvent effects : Polar solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Byproduct mitigation : Column chromatography or recrystallization in ethanol/water mixtures isolates the pure product, as shown in imidazolecarboxamide syntheses .

Q. What in vitro assays evaluate the compound’s biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test interactions with kinases or dehydrogenases using fluorometric or colorimetric substrates (e.g., NADH depletion assays) .
  • Cellular uptake studies : Radiolabeling (e.g., 14C^{14}C) or fluorescence tagging quantifies intracellular accumulation .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., adenosine receptors), leveraging structural analogs like AICAR as references .

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